N-Isopropylpyrazolidine-1-carboxamide
Description
N-Isopropylpyrazolidine-1-carboxamide (CAS# 124072-92-0) is a heterocyclic organic compound with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.21 g/mol. Its structure consists of a pyrazolidine ring substituted with an isopropylcarboxamide group. Key physicochemical properties include a calculated density of 1.053 g/cm³ and a refractive index of 1.484, as derived from computational models . The compound’s SMILES notation (O=C(NC(C)C)N1CCCN1) and InChIKey (AMOCDAHKAWUHGK-UHFFFAOYSA-N) highlight its stereochemical uniqueness, while its synthetic applications span intermediates in pharmaceuticals and agrochemicals. Market analysis reports indicate its availability through specialized suppliers like Atomax Chemicals Co., Ltd., though detailed industrial use cases remain proprietary .
Properties
CAS No. |
124072-92-0 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-propan-2-ylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h6,8H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
AMOCDAHKAWUHGK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCCN1 |
Canonical SMILES |
CC(C)NC(=O)N1CCCN1 |
Synonyms |
1-Pyrazolidinecarboxamide,N-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-Isopropylpyrazolidine-1-carboxamide, we compare it with structurally analogous pyrazolidine derivatives and carboxamides. The table below synthesizes theoretical and empirical data for key analogs:
Key Findings:
- Density Trends : Calculated density (1.053 g/cm³) for the target compound aligns with lower-density analogs like N-ethyl derivatives, suggesting moderate packing efficiency in solid states.
- Functional Group Impact : Replacement of the carboxamide group with a carboxylic acid (as in pyrazolidine-1-carboxylic acid) significantly alters solubility and reactivity, favoring coordination chemistry over biological activity.
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